2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald synthesis, which is a multi-step process that includes the condensation of a ketone or aldehyde with a thiocarbonyl compound, followed by cyclization and functionalization steps . The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction and improve efficiency . The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Another thiophene derivative with similar structural features.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds have been studied for their STING-agonistic activity and potential therapeutic applications.
Uniqueness
2-(3-methylbutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-7(2)6-10(15)14-12-11(13(16)17)8-4-3-5-9(8)18-12/h7H,3-6H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGPYKGGTXNTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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